molecular formula C22H19ClN2O5S B2834633 5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide CAS No. 921899-25-4

5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2834633
CAS No.: 921899-25-4
M. Wt: 458.91
InChI Key: GZNTXOLSMXGAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H19ClN2O5S and its molecular weight is 458.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

5-Chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide and its derivatives have been studied for their potential antimicrobial and antifungal properties. For instance, benzensulfonamide derivatives have exhibited activity against various strains of bacteria and fungi (Krátký et al., 2012). Similarly, another study discussed the synthesis of compounds with benzensulfonamide moiety and evaluated their anti-HIV and antifungal activities (Zareef et al., 2007).

Enzyme Inhibition for Therapeutic Use

The compound's derivatives have been studied for their enzyme inhibition properties, particularly as carbonic anhydrase inhibitors. This is relevant for therapeutic applications, such as in the treatment of certain diseases or conditions. For example, one study synthesized oxazepine-based primary sulfonamides and found them to be effective inhibitors of human carbonic anhydrases, which are significant for therapeutic purposes (Sapegin et al., 2018).

Potential in Cancer Treatment

Research has also explored the use of derivatives of this compound in cancer treatment. One study synthesized aminothiazole-paeonol derivatives and evaluated their anticancer effect on various cancer cell lines, showing promising results (Tsai et al., 2016). Another study investigated the synthesis of dibenz[c,e]oxepines and their ability to inhibit tubulin polymerization, which is a potential mechanism for targeting tumor vasculature (Edwards et al., 2011).

Properties

IUPAC Name

5-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-13-4-7-19-17(10-13)25(2)22(26)16-12-15(6-9-18(16)30-19)24-31(27,28)21-11-14(23)5-8-20(21)29-3/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNTXOLSMXGAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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